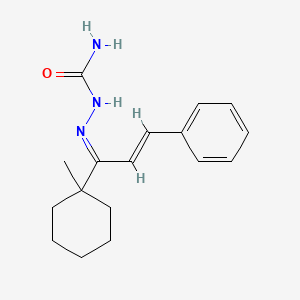

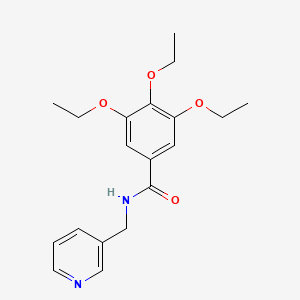

![molecular formula C25H17Br2NO3 B5523553 2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone class of drugs. BMDP has gained popularity in recent years due to its potent stimulant effects and its ability to induce euphoria and increased sociability.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate, as part of the broader class of benzoylamino derivatives, has been utilized in various synthetic chemistry applications. One notable study involved the use of Methyl 2-benzoylamino-3-dimethylaminopropenoate in synthesizing fused pyranones, leading to derivatives of tetrahydro-2H-1-benzopyran-2-one and isomeric 2H-naphtho[1,2-b]pyran-2-one, among others. This research highlights the compound's utility in creating complex molecular structures with potential applications in material science and pharmaceuticals (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Liquid Crystalline Properties

In another study, the synthesis and characterization of Schiff base-ester central linkage involving a 2,6-disubstituted naphthalene ring system were explored, showcasing the compound's role in developing novel liquid crystalline materials. These materials have significant implications in the development of advanced display technologies and optical devices (Thaker et al., 2012).

Catalysis and Organic Synthesis

The compound has also found applications in catalysis and organic synthesis. For instance, benzoyl chlorides, including derivatives of this compound, have been used with internal alkynes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes, showcasing the compound's versatility in synthesizing polycyclic aromatic hydrocarbons, which are crucial in various industrial applications (Yasukawa, Satoh, Miura, & Nomura, 2002).

Material Science and Engineering

In material science, the compound's derivatives have been used to engineer mesomorphic properties, leading to the synthesis of compounds exhibiting enantiotropic nematic and smectic A mesophases. Such studies are foundational for advancing materials with tailored properties for specific applications in electronics, photonics, and thermotropic liquid crystals (Thaker et al., 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[2-(benzamidomethyl)-4,6-dibromophenyl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br2NO3/c26-19-13-18(15-28-24(29)17-8-2-1-3-9-17)23(22(27)14-19)31-25(30)21-12-6-10-16-7-4-5-11-20(16)21/h1-14H,15H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPQTUQIRHJXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

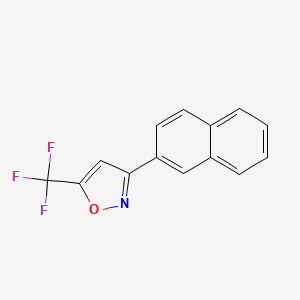

![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)

![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)

![N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide](/img/structure/B5523485.png)

![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)

![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)

![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)